molecular formula C12H15N3O2 B12130421 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide CAS No. 890598-10-4

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide

Cat. No.: B12130421
CAS No.: 890598-10-4
M. Wt: 233.27 g/mol
InChI Key: SJDSREVWUIZJFT-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide is a heterocyclic compound that combines a pyrazole ring with a furan ring through an ethyl linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride in solvents such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the pyrazole ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes in Mycobacterium tuberculosis, thereby exhibiting anti-tubercular activity . The compound’s structure allows it to fit into the active site of the enzyme, blocking its function and leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide is unique due to its combination of a pyrazole ring and a furan ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

890598-10-4

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C12H15N3O2/c1-9-8-10(2)15(14-9)6-5-13-12(16)11-4-3-7-17-11/h3-4,7-8H,5-6H2,1-2H3,(H,13,16)

InChI Key

SJDSREVWUIZJFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC=CO2)C

solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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